N,N-dimethyl-2-oxopropane-1-sulfonamide

Description

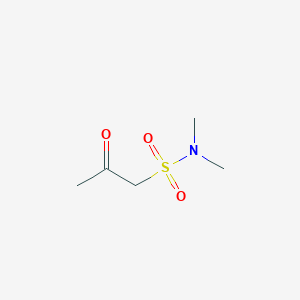

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-oxopropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c1-5(7)4-10(8,9)6(2)3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROLXNFNKMCMCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CS(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N,n Dimethyl 2 Oxopropane 1 Sulfonamide

Classical and Established Synthetic Routes to N,N-Dimethyl-2-oxopropane-1-sulfonamide

The traditional synthesis of this compound and related β-keto sulfonamides often relies on fundamental organic reactions that have been refined over decades. These methods typically involve the formation of the sulfonamide bond through established precursors or the construction of the carbon skeleton adjacent to the sulfonyl group.

Approaches Involving Lithiation and Subsequent Electrophilic Quenching

A prominent strategy for the synthesis of β-keto sulfonamides involves the deprotonation of an α-carbon to a sulfonyl group, creating a nucleophilic carbanion that can then react with an appropriate electrophile. For the synthesis of this compound, this would typically involve the lithiation of N,N-dimethylmethanesulfonamide.

The process begins with the treatment of an N-alkyl methanesulfonamide (B31651) with a strong base, such as n-butyllithium (n-BuLi), to generate a carbanion. This carbanion is then quenched with an acylating agent, like an ester, to form the desired β-keto sulfonamide. researchgate.net For instance, the reaction of the lithiated carbanion of an N-allyl, N-alkyl methanesulfonamide with methyl esters of N-protected L-amino acids has been shown to produce β-ketosulfonamides in good to excellent yields. researchgate.net In some cases, the use of lithium bases has been reported to be less effective than potassium or sodium bases, indicating a significant counterion effect on the reaction's success. researchgate.net

A proposed synthetic route is outlined in the table below:

| Step | Reactants | Reagents | Product |

| 1 | N,N-dimethylmethanesulfonamide | n-Butyllithium (n-BuLi) | Lithiated N,N-dimethylmethanesulfonamide |

| 2 | Lithiated N,N-dimethylmethanesulfonamide | Ethyl acetate (B1210297) (or other acetylating agent) | This compound |

The chemoselectivity of these reactions is crucial, as the electrophile must react at the carbon atom of the carbanion. researchgate.net The stability and reactivity of the lithiated intermediate can be influenced by factors such as the solvent and temperature, with some dilithiation processes being highly temperature-dependent. rsc.org

Utilization of Claisen Condensation in its Formation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. byjus.com The product of a typical Claisen condensation is a β-keto ester. byjus.comorganic-chemistry.org A variation of this reaction, known as a "crossed" Claisen condensation, can occur between two different esters. organic-chemistry.org

In the context of synthesizing this compound, a reverse strategy involving a Claisen-type condensation could be envisioned. This would entail the reaction of a deprotonated sulfonamide with an ester. However, this approach is reported to be uncommon for the synthesis of β-keto sulfonamides. nih.gov The typical Claisen condensation relies on the enolization of an ester, and while sulfonamides have acidic protons, their use as the nucleophilic component in a Claisen-type reaction with an ester is not a widely adopted method.

The general mechanism of a Claisen condensation involves the following steps:

Enolate formation: A strong base removes an alpha-proton from an ester molecule, forming an enolate ion. byjus.com

Nucleophilic attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of a second ester molecule. byjus.com

Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide group to form the β-keto ester. byjus.com

While direct application to the target sulfonamide is not well-documented, the principles of the Claisen-Schmidt condensation, a related reaction involving an aldehyde or ketone, have been used in the synthesis of complex cyclic carboxamides. nih.gov

Synthesis via Reaction of Amines with Sulfonyl Chlorides or Related Precursors

The most traditional and widely used method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. tue.nlcbijournal.com This method is straightforward and generally effective.

For the synthesis of this compound, the key precursor would be 2-oxopropane-1-sulfonyl chloride. This sulfonyl chloride would then be reacted with dimethylamine (B145610) to form the final product.

The synthesis of the required sulfonyl chloride can be challenging. General methods for preparing sulfonyl chlorides include:

Oxidative chlorination of thiols: Thiols can be converted to their corresponding sulfonyl chlorides using oxidizing and chlorinating agents. cbijournal.com A combination of hydrogen peroxide and thionyl chloride is a highly reactive reagent for this purpose. organic-chemistry.org

Chlorosulfonation: Direct reaction of a suitable organic precursor with chlorosulfonic acid. rsc.org

From S-alkyl isothiourea salts: A method that is considered environmentally friendly and uses readily available reagents. organic-chemistry.org

Sandmeyer-type reactions: Aryl sulfonyl chlorides can be prepared from anilines. organic-chemistry.org

Once the 2-oxopropane-1-sulfonyl chloride is obtained, its reaction with dimethylamine, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, would yield this compound.

| Reactant 1 | Reactant 2 | Base | Product |

| 2-oxopropane-1-sulfonyl chloride | Dimethylamine | Triethylamine/Pyridine | This compound |

Advanced and Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, avoid hazardous reagents, and improve atom economy.

Oxidative Coupling Protocols for Sulfonamide Bond Formation

Oxidative coupling reactions offer a more direct route to sulfonamides by forming the S-N bond through the oxidation of simpler precursors, often avoiding the need to pre-form and isolate reactive species like sulfonyl chlorides.

One such method is the iron-catalyzed α-amination of ketones with sulfonamides. nih.govacs.org This oxidative coupling approach allows for the direct coupling of a ketone with a free sulfonamide without the need for pre-functionalization of either substrate. nih.govacs.org In the context of this compound, this could potentially involve the direct coupling of acetone (B3395972) with N,N-dimethylsulfonamide in the presence of an iron catalyst and an oxidant.

Another advanced protocol involves the oxidative coupling of thiols and amines. tue.nlacs.org This method is particularly attractive due to the wide availability and low cost of the starting materials. tue.nlacs.org The synthesis of this compound via this route would likely start with 1-mercaptopropan-2-one.

| Starting Material 1 | Starting Material 2 | Key Features |

| Ketone (e.g., Acetone) | Sulfonamide (e.g., N,N-dimethylsulfonamide) | Iron-catalyzed, direct C-N bond formation nih.govacs.org |

| Thiol (e.g., 1-mercaptopropan-2-one) | Amine (e.g., Dimethylamine) | Electrochemical or chemical oxidation, avoids sulfonyl chlorides tue.nlacs.org |

Electrochemical Synthesis Techniques

Electrochemical synthesis is emerging as a powerful green chemistry tool, using electricity as a clean reagent to drive chemical transformations. organic-chemistry.orgnih.gov This approach can often be conducted under mild conditions, avoiding the need for harsh reagents and high temperatures. acs.orgorganic-chemistry.org

The electrochemical synthesis of β-keto sulfones has been demonstrated through the sulfination of aryl methyl ketones with sodium sulfinates. organic-chemistry.orgnih.govresearchgate.net This method utilizes electricity as an environmentally friendly energy source and can be performed in an undivided cell with simple electrodes. organic-chemistry.org

A particularly relevant technique is the electrochemical oxidative coupling of thiols and amines to form sulfonamides. tue.nlacs.org This transformation is driven entirely by electricity, requires no sacrificial reagents or catalysts, and can be completed rapidly. tue.nlacs.org Hydrogen is produced as a benign byproduct at the counter electrode. tue.nlacs.org For the synthesis of this compound, this would involve the electrochemical reaction of 1-mercaptopropan-2-one with dimethylamine. The reaction conditions are generally mild, with a broad substrate scope and good functional group compatibility. tue.nlacs.org

| Method | Starting Materials | Key Advantages |

| Electrochemical Sulfination | Aryl methyl ketone, Sodium sulfinate | Mild conditions, avoids catalysts and strong bases organic-chemistry.orgnih.gov |

| Electrochemical Oxidative Coupling | Thiol, Amine | Driven by electricity, no sacrificial reagents, rapid reaction, benign byproduct (H₂) tue.nlacs.org |

Direct Sulfonylation Methods from Sulfonic Acids or Salts

One of the primary strategies for the synthesis of sulfonamides involves the direct coupling of sulfonic acids or their corresponding salts with an appropriate amine. nih.gov A general and effective method for this transformation utilizes a coupling reagent like triphenylphosphine (B44618) ditriflate to facilitate the reaction between a sulfonic acid salt and an amine. nih.gov While this method provides a fundamental approach, specific adaptations are required for the synthesis of this compound.

A plausible direct sulfonylation route to this compound begins with the reaction of chloroacetone (B47974) with sodium sulfite (B76179) to generate a sodium sulfonate salt intermediate. This intermediate can then be reacted with dimethylamine to yield the final product. Although the general principle is established, specific reaction conditions and yields for this particular transformation require further investigation.

Another approach involves a three-component reaction under visible-light photoredox catalysis. acs.org This method utilizes silyl (B83357) enol ethers, N-aminopyridinium salts, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane·bis(sulfur dioxide) adduct) to produce β-ketosulfonamides. acs.org The reaction proceeds via the generation of sulfamoyl radicals which are then trapped by the silyl enol ether. acs.org This methodology has been shown to be effective for a range of substrates, affording β-ketosulfonamides in yields of 63-97%. acs.org

| Starting Materials | Reagents | Product | Yield | Reference |

| Sulfonic acid salts, Amines | Triphenylphosphine ditriflate | Sulfonamides | General method | nih.gov |

| Silyl enol ethers, N-aminopyridinium salts, DABSO | Eosin Y (photocatalyst) | β-Ketosulfonamides | 63-97% | acs.org |

Derivatization Strategies from N,N-Dialkylmethanesulfonamides

An alternative and effective strategy for the synthesis of this compound involves the derivatization of a pre-existing N,N-dialkylmethanesulfonamide. A key approach is the acylation of N,N-dimethylmethanesulfonamide. This can be achieved by treating the sulfonamide with a suitable acylating agent.

One specific method involves the reaction of the carbanion of an N-alkyl methanesulfonamide with a methyl ester of a protected amino acid to form β-ketosulfonamides. researchgate.net This reaction is typically performed by first treating the N-alkyl methanesulfonamide with a strong base like n-butyllithium (n-BuLi) to generate the carbanion, which then acts as a nucleophile. researchgate.net While this method has been successfully applied to the synthesis of various β-ketosulfonamides derived from amino acids, its direct application for the synthesis of this compound would involve the use of an appropriate acetylating agent in place of the amino acid ester.

A schematic representation of this derivatization approach suggests the reaction of N,N-dimethylmethanesulfonamide with methyl acetate in the presence of a base to yield this compound. nih.gov The specific base and reaction conditions are crucial for the success of this transformation and require detailed experimental validation.

| Starting Material | Reagent | Product | Reference |

| N-Alkyl methanesulfonamide | n-BuLi, Methyl ester of N-protected amino acid | β-Ketosulfonamide | researchgate.net |

| N,N-Dimethylmethanesulfonamide | Base, Methyl acetate | This compound | nih.gov |

Exploration of Stereoselective and Chemoselective Synthetic Transformations for the Chemical Compound

The synthesis of this compound does not inherently involve the creation of a stereocenter. However, the broader field of β-ketosulfonamide synthesis has seen the development of stereoselective methods, which are pertinent when considering analogues or more complex derivatives. For instance, the asymmetric synthesis of chiral β-ketoamides has been achieved through a chiral sulfinimine-mediated acs.orgacs.org-sigmatropic sulfonium (B1226848) rearrangement, demonstrating good chirality transfer. google.com While not directly applicable to the achiral target compound, this highlights the potential for stereocontrol in related systems.

Chemoselectivity is a critical consideration in the synthesis of this compound, particularly during acylation reactions. The challenge lies in selectively acylating the α-carbon of the methanesulfonamide without promoting side reactions at the nitrogen atom or other functional groups that may be present in more complex substrates. The choice of base and reaction conditions plays a pivotal role in achieving the desired chemoselectivity. For example, the use of aluminum halides like AlCl₃ and AlI₃ has been shown to exhibit complementary reactivities for the cleavage of N-alkyl versus N-acyl groups in acylsulfonamides, which underscores the importance of reagent selection in controlling reaction outcomes. nih.gov

Functional Group Tolerance and Reaction Scope in the Synthesis of this compound

The synthetic routes towards this compound must be evaluated for their compatibility with a range of functional groups, especially when considering the synthesis of more complex analogues.

In direct sulfonylation methods, such as the photoredox-catalyzed three-component reaction, a good tolerance for various substituents on the silyl enol ether has been observed. acs.org Both electron-donating and electron-withdrawing groups on aromatic rings, as well as heterocyclic moieties like pyridine and furan, are well-tolerated. acs.org However, silyl enol ethers derived from aliphatic ketones have shown limited success under standard conditions. acs.org

In the derivatization of N,N-dialkylmethanesulfonamides, the strong basic conditions often employed can limit the presence of base-sensitive functional groups in the substrate. For instance, the use of n-BuLi would be incompatible with acidic protons elsewhere in the molecule.

Modern synthetic methods for sulfonamides, such as those leveraging copper ligand-to-metal charge transfer to convert aromatic acids to sulfonyl chlorides in a one-pot amination, have demonstrated a broad functional group tolerance. acs.org These methods can accommodate a diverse set of aryl, heteroaryl, and even some aliphatic substrates. acs.org While not a direct synthesis of the target compound, this illustrates the trend towards developing more tolerant synthetic methodologies.

The table below summarizes the functional group tolerance observed in some relevant synthetic methods for β-ketosulfonamides.

| Synthetic Method | Tolerated Functional Groups | Untolerated/Limited Functional Groups | Reference |

| Photoredox-catalyzed three-component synthesis | Electron-donating and -withdrawing aryl substituents, pyridyl, furyl | Aliphatic silyl enol ethers | acs.org |

| Copper-catalyzed decarboxylative halosulfonylation | Aryl, heteroaryl, some aliphatic acids | - | acs.org |

Advanced Spectroscopic and Analytical Characterization for N,n Dimethyl 2 Oxopropane 1 Sulfonamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. The structure of N,N-dimethyl-2-oxopropane-1-sulfonamide features three distinct proton environments, which would result in three unique signals in a ¹H NMR spectrum.

N,N-Dimethyl Protons (-N(CH₃)₂): The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent. They would appear as a single, sharp singlet due to the absence of adjacent protons to couple with.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group are situated between two strongly electron-withdrawing groups: a carbonyl (C=O) and a sulfonyl (SO₂). This chemical environment would cause a significant downfield shift for their signal, which would also appear as a singlet.

Acetyl Methyl Protons (CH₃CO-): The three protons of the methyl group adjacent to the carbonyl function are equivalent and would produce a singlet in the spectrum. This signal is expected to appear in a typical region for acetyl protons.

Below is a table of expected ¹H NMR chemical shifts for this compound.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -N(CH₃)₂ | ~ 2.9 | Singlet | 6H |

| -CH₂- | ~ 4.2 | Singlet | 2H |

| CH₃CO- | ~ 2.3 | Singlet | 3H |

Note: The chemical shifts (δ) are estimated based on standard values for similar functional groups and are reported in parts per million (ppm) relative to a standard reference.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments within a molecule, such as those in alkyl, carbonyl, and aromatic groups. For this compound, four distinct signals are anticipated, corresponding to each unique carbon environment.

Carbonyl Carbon (C=O): The carbon atom of the ketone group is highly deshielded and is expected to resonate at a significant downfield chemical shift, typically in the range of 205–220 ppm.

Methylene Carbon (-CH₂-): This carbon, positioned between the carbonyl and sulfonyl groups, will also be shifted downfield.

N,N-Dimethyl Carbons (-N(CH₃)₂): The two methyl carbons attached to the nitrogen atom are equivalent and will produce a single signal. The chemical shift is typical for carbons attached to a nitrogen atom in a sulfonamide.

Acetyl Methyl Carbon (CH₃CO-): The methyl carbon of the acetyl group is expected in the typical upfield region for aliphatic carbons.

The table below summarizes the expected ¹³C NMR chemical shifts.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | ~205 |

| -CH₂- | ~60 |

| -N(CH₃)₂ | ~38 |

| CH₃CO- | ~30 |

Note: The chemical shifts (δ) are estimated based on typical values for the respective functional groups.

Advanced NMR Techniques for Structure Confirmation (e.g., 2D NMR, ¹⁵N NMR if applicable)

To unequivocally confirm the structure of this compound, advanced NMR techniques can be employed.

2D NMR: Two-dimensional NMR experiments provide correlations between different nuclei.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, no cross-peaks would be expected in a COSY spectrum, as none of the proton groups are on adjacent carbons. This lack of correlation would confirm the isolated nature of the three proton spin systems.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. An HSQC spectrum would show a cross-peak connecting the ¹H signal of the N,N-dimethyl protons to the ¹³C signal of the N,N-dimethyl carbons, and similarly for the methylene and acetyl groups, thereby confirming their assignments.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy can provide direct information about the nitrogen atom in the sulfonamide group. The ¹⁵N nucleus has a low natural abundance (0.37%) and a low magnetogyric ratio, which makes direct detection challenging. However, inverse-detected techniques like ¹H-¹⁵N HSQC can overcome this sensitivity issue by transferring magnetization from the more sensitive protons. For this compound, a ¹H-¹⁵N HSQC experiment would show a correlation between the N-methyl protons and the sulfonamide nitrogen, providing definitive evidence for the N,N-dimethylsulfonamide moiety. The chemical shift for the nitrogen in a sulfonamide group is distinct from other nitrogen-containing functional groups.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₅H₁₁NO₃S), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The monoisotopic mass of this compound is 165.04596 Da.

The table below lists the predicted exact masses for several common adducts that could be observed in an HRMS analysis.

| Adduct | Molecular Formula | Predicted m/z |

| [M+H]⁺ | [C₅H₁₂NO₃S]⁺ | 166.05324 |

| [M+Na]⁺ | [C₅H₁₁NNaO₃S]⁺ | 188.03518 |

| [M+K]⁺ | [C₅H₁₁KNO₃S]⁺ | 204.00912 |

| [M-H]⁻ | [C₅H₁₀NO₃S]⁻ | 164.03868 |

Data sourced from predicted values.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) for Fragmentation Pathways

Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is used to study the fragmentation of a selected precursor ion, providing valuable structural information. In an MS/MS experiment, the protonated molecule [M+H]⁺ (m/z 166.05) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions reveal the weakest bonds and most stable resulting fragments.

For sulfonamides, characteristic fragmentation pathways often involve the cleavage of the sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds.

Potential fragmentation pathways for this compound include:

Cleavage of the S-N bond: This would result in the loss of the dimethylamino group, leading to a fragment ion.

Cleavage of the C-S bond: This could lead to the formation of an acylium ion or a sulfonamide-containing fragment.

Loss of Sulfur Dioxide (SO₂): The elimination of SO₂ is a common fragmentation pathway observed for sulfonamide-containing compounds.

The table below outlines some plausible fragment ions and their corresponding neutral losses that could be observed in the ESI-MS/MS spectrum of [M+H]⁺.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 166.05 | 121.03 | 45.02 (HN(CH₃)₂) | [CH₃COCH₂SO₂]⁺ |

| 166.05 | 102.06 | 64.00 (SO₂) | [C₅H₁₂NO]⁺ |

| 166.05 | 57.03 | 109.02 (C₂H₄NO₃S) | [CH₃COCH₂]⁺ |

Note: Fragmentation pathways are proposed based on the general behavior of sulfonamides in ESI-MS/MS.

Electron Ionization Mass Spectrometry (EI-MS) for Structural Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating molecular structures by analyzing the fragmentation patterns of a compound upon electron impact. For this compound (molecular weight: 165.21 g/mol ), the mass spectrum provides critical information for confirming its molecular identity and connectivity. bldpharm.comnih.gov

The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 165. uni.lu The fragmentation of this compound under EI conditions is predicted to follow pathways characteristic of both ketones and sulfonamides. Key fragmentation processes for sulfonamides often involve the cleavage of the carbon-sulfur and sulfur-nitrogen bonds. A notable fragmentation pathway for many sulfonamides is the extrusion of sulfur dioxide (SO₂), which would correspond to a loss of 64 Da from the molecular ion. nih.govresearchgate.net

Another anticipated primary cleavage occurs at the S-N bond, leading to the formation of a dimethylamino radical ((CH₃)₂N•) and a C₅H₅O₃S⁺ fragment, or the generation of a stable N,N-dimethylaminosulfonyl cation. Further fragmentation can occur via α-cleavage adjacent to the ketone functional group, a common pattern for ketones. nih.gov This would involve the loss of an acetyl group (CH₃CO•) or a methyl group (CH₃•).

The predicted fragmentation pattern provides a unique fingerprint for the molecule, allowing for its unambiguous identification.

Table 1: Predicted EI-MS Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (Predicted) |

| [C₅H₁₁NO₃S]⁺ | Molecular Ion | 165 |

| [C₅H₁₁NO]⁺ | [M - SO₂]⁺ | 101 |

| [C₃H₅O₂S]⁺ | [M - (CH₃)₂N]⁺ | 105 |

| [C₄H₈NO₃S]⁺ | [M - CH₃]⁺ | 150 |

| [C₂H₆NO₂S]⁺ | [M - CH₃CO]⁺ | 124 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its constituent ketone and N,N-disubstituted sulfonamide moieties. rsc.orgripublication.com

The most prominent bands are associated with the stretching vibrations of the carbonyl (C=O) and sulfonyl (S=O) groups. The carbonyl group of the ketone is expected to produce a strong, sharp absorption band in the region of 1725-1705 cm⁻¹. The sulfonamide group is characterized by two strong stretching bands for the S=O bond: an asymmetric stretch typically found between 1350-1315 cm⁻¹ and a symmetric stretch in the 1160-1140 cm⁻¹ range. rsc.org

Additionally, the spectrum will display C-H stretching and bending vibrations from the methyl and methylene groups. The S-N stretching vibration of the sulfonamide is expected to appear in the 950-900 cm⁻¹ region. rsc.org The collective presence and specific positions of these bands provide definitive evidence for the this compound structure.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | 1725 - 1705 | Strong |

| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1315 | Strong |

| S=O (Sulfonamide) | Symmetric Stretch | 1160 - 1140 | Strong |

| C-H (Aliphatic) | Stretch | 2950 - 2850 | Medium-Weak |

| C-H (Aliphatic) | Bend | 1470 - 1370 | Medium-Weak |

| S-N | Stretch | 950 - 900 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Other Optical Characterization Methods

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores present in this compound are the carbonyl group (C=O) of the ketone and the sulfonamide group (-SO₂N(CH₃)₂).

Both of these functional groups are considered relatively weak chromophores. The ketone typically exhibits a weak n→π* transition at approximately 270-290 nm. The sulfonamide group does not absorb significantly in the standard UV-Vis range (above 220 nm). Therefore, the UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or methanol, is expected to show a weak absorption maximum (λ_max) in the region of 270-290 nm. The molar absorptivity (ε) for this transition is anticipated to be low, which is characteristic of n→π* transitions in simple aliphatic ketones. The absence of strong absorption bands at longer wavelengths confirms the lack of more extensive conjugated systems or aromatic moieties.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This analysis is crucial for verifying the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry data.

The molecular formula for this compound is C₅H₁₁NO₃S. bldpharm.comuni.lu Based on this formula, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should align closely with these theoretical percentages to confirm the purity and identity of the synthesized compound.

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical % |

| Carbon (C) | 36.35% |

| Hydrogen (H) | 6.71% |

| Nitrogen (N) | 8.48% |

| Oxygen (O) | 29.05% |

| Sulfur (S) | 19.41% |

Theoretical and Computational Chemistry Investigations of N,n Dimethyl 2 Oxopropane 1 Sulfonamide

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, electronic distributions, and energy levels with high accuracy, providing a foundational understanding of the molecule's stability and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, with its fundamental principle being that all ground-state properties can be determined from the electron density. nih.gov For N,N-dimethyl-2-oxopropane-1-sulfonamide, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311G(d,p), would be used to perform geometry optimization. nih.gov This process identifies the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure.

The optimization would yield key structural parameters, such as bond lengths, bond angles, and dihedral angles. These computed parameters for this compound would be expected to align with typical values for related functional groups.

Illustrative Data Table: Predicted Geometrical Parameters (Note: This table is illustrative, showing typical expected values for a DFT/B3LYP calculation, as specific literature data for this compound is unavailable.)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | S=O | ~1.45 Å |

| Bond Length (Å) | S-N | ~1.65 Å |

| Bond Length (Å) | S-C | ~1.78 Å |

| Bond Length (Å) | C=O | ~1.22 Å |

| Bond Angle (°) | O=S=O | ~120° |

| Bond Angle (°) | C-S-N | ~107° |

| Dihedral Angle (°) | O=C-C-S | Variable (Conformer Dependent) |

Furthermore, DFT calculations elucidate electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For sulfonamides, these frontier orbitals are often localized around the sulfonyl group and any associated aromatic systems. researchgate.net

Hartree-Fock (HF) theory is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While HF neglects some electron correlation, it provides a valuable starting point for more advanced calculations and is often used for initial stability assessments.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), build upon the HF solution to include electron correlation, offering higher accuracy for energy calculations. In studies of sulfonamides, comparing results from different levels of theory like HF, DFT, and MP2 is common practice to validate the findings. For instance, in conformational studies of some sulfonamides, MP2 calculations have been shown to sometimes predict a different global minimum energy conformation than DFT methods, highlighting the importance of considering electron correlation effects. mdpi.com For this compound, these methods would be used to calculate the total electronic energy, providing a quantitative measure of the molecule's stability. Comparing the energies of different potential isomers or tautomers would reveal the most thermodynamically favorable form.

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for rotation between them (saddle points). researchgate.net

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. elifesciences.org For this compound, key dihedral angles, such as the one around the C-S bond, would be systematically rotated. For each rotational step, the energy of the molecule would be calculated, typically using DFT or MP2 methods. Plotting energy versus the dihedral angle generates a rotational profile. Studies on other sulfonamides have shown that the orientation of the amino group relative to the sulfonyl oxygens is a critical factor in determining conformational preference. mdpi.comnih.gov The results of such an analysis would reveal the most likely shapes the molecule adopts and how easily it can transition between them.

Quantum chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate nuclear magnetic shielding tensors. From these, ¹H and ¹³C NMR chemical shifts can be predicted. semanticscholar.org Calculations would be performed on the optimized geometry of this compound, and the resulting chemical shifts would be compared to a reference compound like tetramethylsilane (TMS).

Illustrative Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: This table is illustrative, showing typical chemical shift ranges predicted by GIAO-DFT methods. Values are referenced to TMS.)

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | CH₃-C=O (Acetyl) | 2.2 - 2.5 |

| ¹H | CH₂ (Methylene) | 3.5 - 4.0 |

| ¹H | N-(CH₃)₂ (N,N-dimethyl) | 2.8 - 3.1 |

| ¹³C | C=O (Carbonyl) | ~205 |

| ¹³C | CH₃-C=O (Acetyl) | ~30 |

| ¹³C | CH₂ (Methylene) | ~60 |

| ¹³C | N-(CH₃)₂ (N,N-dimethyl) | ~38 |

IR Spectroscopy: The vibrational frequencies and corresponding intensities can be calculated by performing a frequency analysis on the optimized geometry. researchgate.net The resulting theoretical spectrum shows characteristic peaks for the molecule's functional groups, such as the C=O stretch of the ketone, the asymmetric and symmetric S=O stretches of the sulfonamide, and various C-H bending and stretching modes. These calculated frequencies are often systematically scaled to better match experimental results.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. semanticscholar.org This allows for the prediction of the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π*). researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed picture of a single molecule, molecular modeling and dynamics simulations are used to explore the behavior of molecules over time and in the presence of other molecules, such as solvents or biological receptors.

Understanding the non-covalent interactions within a molecule (intramolecular) and between molecules (intermolecular) is key to predicting its physical properties and biological activity.

Intramolecular Interactions: For this compound, intramolecular hydrogen bonds are unlikely due to the absence of acidic protons that can interact with the oxygen acceptors. However, other weak interactions, such as steric repulsion between the dimethylamino group and the acetyl group, would influence the molecule's preferred conformation. Methods like Natural Bond Orbital (NBO) analysis can be used to study hyperconjugative interactions that contribute to molecular stability. nih.gov

Intermolecular Interactions: Sulfonamides are well-known for their ability to form robust intermolecular hydrogen bonds, which are often the main driving force for crystal packing. nih.govresearchgate.net Although the N,N-dimethylated nitrogen in the target molecule cannot act as a hydrogen bond donor, the oxygen atoms of the sulfonyl and carbonyl groups are potent hydrogen bond acceptors. Molecular dynamics (MD) simulations can be performed to study the behavior of this compound in a solvent like water. peerj.com These simulations would reveal how solvent molecules arrange around the solute and the nature of the solute-solvent interactions. Furthermore, analyses like Hirshfeld surface and 2D fingerprint plots are used to visualize and quantify the different types of intermolecular contacts in a crystal lattice. nih.govsci-hub.se These methods can break down the crystal packing forces into contributions from different interaction types (e.g., H···O, H···H contacts). sci-hub.se

Lack of Specific Research Data for this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific research data concerning the chemical compound This compound to generate the requested article. The detailed sections on its application in reaction mechanism elucidation, Quantitative Structure-Activity Relationship (QSAR) methodologies, and in silico studies could not be completed as there are no dedicated scholarly articles or computational studies focused on this particular molecule.

The user's request stipulated a strict focus solely on "this compound" and adherence to a detailed outline requiring in-depth research findings. While a significant body of research exists for the broader class of sulfonamides, the principles, data, and findings from studies on other sulfonamide derivatives cannot be extrapolated to this specific compound without violating the core requirements of scientific accuracy and strict adherence to the subject matter.

Computational chemistry investigations, including reaction mechanism elucidation, QSAR, and in silico interaction predictions, are highly specific to the molecular structure being studied. Without dedicated research on this compound, any attempt to create the specified content would be speculative and would not meet the required standards of a professional, authoritative, and scientifically accurate article.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary scientific data for the specified compound.

Reaction Mechanisms and Mechanistic Studies Involving N,n Dimethyl 2 Oxopropane 1 Sulfonamide

Mechanistic Pathways of Sulfonamide Bond Formation Relevant to the Compound

The formation of the sulfonamide bond in N,N-dimethyl-2-oxopropane-1-sulfonamide is most classically achieved through the reaction of a sulfonyl halide with an amine. wikipedia.org This transformation is a cornerstone of organosulfur chemistry. The primary synthetic precursor for the sulfonyl moiety is 2-oxopropane-1-sulfonyl chloride.

The reaction mechanism is analogous to a nucleophilic acyl substitution. youtube.com The process is initiated by the nucleophilic attack of the nitrogen atom of dimethylamine (B145610) on the electrophilic sulfur atom of 2-oxopropane-1-sulfonyl chloride. This step forms a tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the chloride leaving group, followed by deprotonation of the nitrogen atom, typically by a base such as pyridine (B92270), to yield the final this compound product. wikipedia.orgyoutube.com The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction. wikipedia.org

An alternative synthetic approach involves the reaction of chloroacetone (B47974) with the pre-formed N,N-dimethylmethanesulfonamide. researchgate.net This pathway relies on the deprotonation of the sulfonamide's α-carbon, followed by nucleophilic substitution at the chloroacetone.

Modern variations on sulfonamide synthesis could also be applied. For instance, reactions involving N-silylamines and sulfonyl halides proceed through either a two-step addition-elimination (SₐN) mechanism or a concerted one-step Sₙ2-type pathway. nih.gov Theoretical calculations on related systems show that the reaction of a sulfonyl fluoride (B91410) with an N-silylamine is highly exothermic, driven by the formation of a strong Si-F bond, suggesting the process is kinetically controlled. nih.gov

Table 1: Plausible Mechanistic Steps for Sulfonamide Formation from Sulfonyl Chloride

| Step | Description | Intermediate/Transition State |

| 1 | Nucleophilic attack of dimethylamine on the sulfur atom of 2-oxopropane-1-sulfonyl chloride. | Tetrahedral Intermediate |

| 2 | Elimination of the chloride ion from the intermediate. | Oxonium-like Intermediate |

| 3 | Deprotonation of the nitrogen atom by a base (e.g., pyridine). | Final Product |

Role of this compound as an Intermediate in Multi-component Reactions (e.g., Biginelli-like reactions)

This compound is a β-keto sulfonamide, a class of compounds recognized for its utility in multicomponent reactions (MCRs). The key structural feature enabling this reactivity is the presence of acidic methylene (B1212753) protons situated between the electron-withdrawing carbonyl (C=O) and sulfonyl (SO₂) groups. This acidity facilitates the formation of a stabilized enolate or carbanion, which can act as a potent nucleophile.

In the context of Biginelli-like reactions, this compound can serve as the active methylene component, replacing the more traditional β-ketoesters. Research has shown that N,N-dialkyl-2-ketomethanesulfonamides participate in three-component Biginelli-like reactions with aminoazoles and aldehydes. researchgate.net In these reactions, the β-keto sulfonamide likely first undergoes a Knoevenagel condensation with the aldehyde to form an electron-deficient alkene. This intermediate is then attacked by the nucleophilic urea (B33335) or aminoazole, followed by cyclization and dehydration to form the final heterocyclic product. The use of β-ketosulfones in Biginelli reactions to produce dihydropyrimidinones has been successfully demonstrated, highlighting the viability of the sulfonyl group as a carbonyl-activating group in this classic MCR. beilstein-journals.org

The general mechanism for a Biginelli reaction involves three plausible pathways: through an imine intermediate, an enamine intermediate, or a Knoevenagel intermediate. When a β-keto sulfonamide is used, the reaction likely proceeds via the initial formation of an N-acyliminium ion from the aldehyde and urea, which is then attacked by the enolate of the β-keto sulfonamide. Subsequent cyclization and elimination of water yield the dihydropyrimidine (B8664642) scaffold.

Investigation of Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, studies on analogous sulfonylation and sulfonation reactions provide insight into the parameters that would govern its reactivity.

Kinetic studies of sulfonylation reactions often focus on determining the reaction order, rate constants, and the influence of catalysts and solvents. For example, the p-toluenesulfonylation of aromatic compounds like toluene (B28343) and halobenzenes in the presence of aluminum chloride was found to follow third-order kinetics, with the rate law expressed as: Rate = k₃[TsCl][AlCl₃][ArH] oup.com In this specific system, the observation of a kinetic hydrogen isotope effect indicated that the proton abstraction from the intermediate σ-complex is the rate-determining step. oup.com

Table 2: Illustrative Kinetic Data for the p-Toluenesulfonylation of Arenes at 10.0 °C Data from a related aromatic sulfonylation reaction for illustrative purposes.

| Arene | k₃ x 10³ (L²·mol⁻²·s⁻¹) | Relative Rate |

| Toluene | 25.1 | 52.5 |

| Chlorobenzene | 0.107 | 0.224 |

| Bromobenzene | 0.0785 | 0.164 |

| Source: Adapted from Kobayashi et al. oup.com |

Thermodynamic investigations of sulfonamides typically involve measuring properties like enthalpy of formation, sublimation, and solvation. nih.gov For a series of structurally related sulfonamides, correlations have been established between sublimation Gibbs energies and melting points, as well as between sublimation enthalpies and fusion enthalpies. nih.gov Such studies allow for the prediction of thermodynamic parameters from simpler physical experiments. Quantum chemistry computations, such as those using the COSMO-RS protocol, can also be employed to understand the thermodynamics of dissolution and interaction, explaining solubility advantages in different solvent systems. nih.gov These methodologies could be applied to this compound to determine its thermodynamic profile.

Studies on Catalytic Mechanisms in this compound Synthesis and Transformation

The synthesis and transformation of sulfonamides can be significantly influenced by catalysis. While specific catalytic studies for this compound are not prominent, a wide range of catalytic systems for S-N bond formation and the transformation of related β-keto sulfonamides have been developed.

Catalytic Synthesis: The formation of the sulfonamide bond can be catalyzed by various means to improve efficiency and substrate scope.

Copper Catalysis: Copper-catalyzed methods have been developed for the one-pot synthesis of sulfonamides from aryl carboxylic acids and amines. The proposed mechanism involves a ligand-to-metal charge transfer (LMCT) to convert the acid to an aryl radical, which is then trapped by sulfur dioxide to form a sulfonyl radical. This radical is subsequently halogenated to a sulfonyl halide in situ, which then reacts with the amine. princeton.eduprinceton.edu

Palladium Catalysis: Palladium catalysts are used to couple aryl iodides with a sulfur dioxide surrogate (DABSO) to form ammonium (B1175870) sulfinates, which can be oxidized and aminated in a one-pot process to yield sulfonamides. organic-chemistry.org

Lewis Acid Catalysis: Calcium(II) triflimide, [Ca(NTf₂)₂], has been shown to catalyze the reaction between sulfonyl fluorides and silylamines to form sulfonamides. organic-chemistry.org

Catalytic Transformation: The β-keto sulfonamide scaffold is amenable to further catalytic transformations. Studies on α-diazo-β-keto sulfonamides, which can be synthesized from their β-keto sulfonamide precursors, show reactivity with copper catalysts. ucc.ie For example, reacting α-diazo-β-keto sulfonamides with copper(II) triflate leads to the formation of alkyne sulfonamides and enamines, rather than the expected intramolecular C-H insertion products. ucc.ieucc.ie This indicates that the catalyst engages the diazo compound to form a copper carbene, which then undergoes rearrangement pathways.

Table 3: Examples of Catalytic Systems for Sulfonamide Synthesis

| Catalyst System | Reactants | Mechanism Type | Reference |

| [Cu(MeCN)₄]BF₄ / Light | Aryl Carboxylic Acid, SO₂, Amine | Radical / LMCT | princeton.eduprinceton.edu |

| Pd(OAc)₂ / Ligand | Aryl Iodide, DABSO, Amine | Cross-Coupling | organic-chemistry.org |

| Ca(NTf₂)₂ | Sulfonyl Fluoride, Silylamine | Lewis Acid Catalysis | organic-chemistry.org |

| Electrochemical (Catalyst-Free) | Thiol, Amine | Electrochemical Oxidation | acs.org |

Chemical Reactivity and Derivatization Studies of N,n Dimethyl 2 Oxopropane 1 Sulfonamide

Functional Group Transformations and Modulations of the Ketone and Sulfonamide Moieties

The ketone and sulfonamide functionalities of N,N-dimethyl-2-oxopropane-1-sulfonamide and related β-ketosulfonamides are amenable to a variety of chemical transformations. The carbonyl group can undergo reduction, and the methylene (B1212753) group, activated by both the ketone and the sulfonyl group, is a prime site for reactions such as halogenation.

The reduction of the ketone in β-keto sulfones to yield β-hydroxy sulfones is a well-established transformation. nih.gov This can be achieved using various reducing agents, including alkyl aluminum compounds. nih.gov For instance, the reaction of β-keto sulfones with triisobutylaluminium (i-Bu₃Al) or triethylaluminium (Et₃Al) leads to the formation of the corresponding β-hydroxy sulfones. nih.gov A similar reduction of this compound would yield N,N-dimethyl-2-hydroxypropane-1-sulfonamide.

Another significant transformation is the electrophilic fluorination of the active methylene group in β-ketosulfonamides. researchgate.net This reaction can be accomplished using reagents like Selectfluor, providing access to β-keto-α,α-difluorosulfonamides. researchgate.net

| Transformation | Reagents and Conditions | Product Type |

| Ketone Reduction | i-Bu₃Al, Et₃Al | β-Hydroxy sulfonamide |

| Electrophilic Fluorination | Selectfluor, CsF, DMF, rt | β-Keto-α,α-difluorosulfonamide |

This table is based on the reactivity of the general class of β-ketosulfonamides.

Furthermore, copper-mediated reactions of α-diazo-β-keto sulfonamides, which can be synthesized from β-ketosulfonamides, lead to a variety of products including alkynesulfonamides, enamines, and α-halosulfonamides, showcasing the diverse reactivity of this class of compounds. thieme-connect.com

Formation of Novel Heterocyclic Systems Utilizing the Compound as a Precursor

β-Ketosulfonamides, such as this compound, are valuable precursors for the synthesis of various heterocyclic systems. Their ability to act as a three-carbon building block with electrophilic and nucleophilic centers allows for their participation in cyclization reactions.

One notable application is in the synthesis of chromone, quinolone, and benzoxazinone sulfonamides. nih.gov In this approach, a common β-ketosulfonamide intermediate is first formylated with dimethylformamide dimethyl acetal to produce an enaminone. nih.gov This enaminone can then undergo intramolecular cyclization with a phenol to form a chromone, or react intermolecularly with a primary amine to yield a quinolone. nih.gov The synthesis of benzoxazinone-3-sulfonamides can be achieved through nitrosation of a β-ketosulfonamide followed by an intramolecular nucleophilic aromatic substitution. nih.gov

Another significant application is the synthesis of 3-sulfonyl-substituted quinolines through a Knoevenagel condensation/aza-Wittig reaction cascade. beilstein-journals.org This method utilizes a β-ketosulfonamide and an ortho-azidobenzaldehyde as the key building blocks to construct the quinoline core in good to excellent yields. beilstein-journals.org

| Heterocyclic System | Key Reaction Type | Precursors |

| Chromone-3-sulfonamide | Intramolecular cyclization of enaminone | β-Ketosulfonamide, Dimethylformamide dimethyl acetal, Phenol |

| Quinolone-3-sulfonamide | Intermolecular reaction of enaminone | β-Ketosulfonamide, Dimethylformamide dimethyl acetal, Primary amine |

| Benzoxazinone-3-sulfonamide | Intramolecular nucleophilic aromatic substitution | β-Ketosulfonamide |

| 3-Sulfonyl-quinoline | Knoevenagel condensation/aza-Wittig cascade | β-Ketosulfonamide, o-Azidobenzaldehyde |

This table is based on the reactivity of the general class of β-ketosulfonamides.

Applications as a Building Block in Complex Molecule Synthesis

The utility of this compound and its analogs as building blocks extends to the synthesis of more complex molecules, particularly those of medicinal interest. nih.gov The β-ketosulfonamide moiety is considered a valuable precursor for a variety of bioactive molecules. nih.gov

A modular synthesis of medicinally-relevant β-ketosulfonamides can be achieved through a photomediated 1,3-rearrangement of alkenyl sulfamates. nih.govacs.orgacs.org This method tolerates a wide array of sensitive functional groups, making it suitable for complex molecule synthesis. nih.govacs.orgacs.org

Furthermore, β-ketosulfonamides derived from amino acids have been prepared and utilized in further synthetic transformations. researchgate.net For example, treatment of N-allyl, N-alkyl methanesulfonamides with n-BuLi, followed by reaction with methyl esters of N-protected L-amino acids, yields β-ketosulfonamides derived from those amino acids. researchgate.net These can then be converted to β-keto-α,α-difluorosulfonamides. researchgate.net

The synthesis of 3-sulfonyl-substituted quinolines from β-ketosulfonamides also highlights their role as key building blocks in constructing complex heterocyclic scaffolds that are relevant in drug design. beilstein-journals.org

Isotopic Labeling and Isotope Effects in Mechanistic Studies

A late-stage ¹⁸O labeling of primary sulfonamides has been reported, which involves a degradation-reconstruction pathway. chemrxiv.orgchemrxiv.org In this method, the sulfonamide is deaminated to a sulfinate intermediate, which is then isotopically enriched using H₂¹⁸O. chemrxiv.orgchemrxiv.org This approach allows for the introduction of stable isotopes into the sulfonamide group, which can be invaluable for tracking the metabolic fate of the molecule or for elucidating reaction mechanisms.

Furthermore, compound-specific isotope analysis of nitrogen isotope ratios in sulfonamides can be performed using derivatization-gas chromatography hyphenated with isotope ratio mass spectrometry (derivatization-GC-IRMS). nih.gov This technique can be used to trace the origin and degradation of sulfonamides in various environments. nih.gov

The application of these isotopic labeling techniques to this compound could provide valuable insights into its chemical and biological transformations. For example, labeled compounds could be used to study the mechanism of heterocyclic ring formation or to understand the metabolic pathways of drugs containing this structural motif.

| Isotopic Labeling Method | Isotope | Application |

| Degradation-Reconstruction | ¹⁸O | Mechanistic studies, Metabolic tracking |

| Derivatization-GC-IRMS | ¹⁵N | Source tracking, Degradation studies |

This table describes general methods applicable to sulfonamides.

Advanced Research Applications of N,n Dimethyl 2 Oxopropane 1 Sulfonamide Non Clinical Focus

Utilization in Materials Science Research (e.g., as a monomer, functional linker, or additive)

While direct research on N,N-dimethyl-2-oxopropane-1-sulfonamide as a monomer for polymerization is not extensively documented, the broader class of sulfonamide-containing compounds is recognized for its potential in creating functional polymers. For instance, hydrogel copolymers based on N,N-dimethyl acrylamide (B121943) have been synthesized and studied for their physical and chemical properties. mdpi.com These hydrogels, formed through polymerization, exhibit three-dimensional porous structures with potential applications as antibacterial materials. mdpi.com The incorporation of sulfonamide moieties into polymer backbones can impart specific properties, such as thermal stability and altered solubility. researchgate.net

The reactivity of the ketone and the nature of the sulfonamide group in this compound suggest its potential use as a functional additive. In the context of oil well cementing, various copolymers, including those with 2-acrylamido-2-methyl propane (B168953) sulfonic acid and N,N-dimethyl acrylamide, have been synthesized as fluid loss control additives. researchgate.net Although not directly involving the title compound, this research highlights the utility of related structures in modifying the properties of materials for industrial applications. researchgate.net

Role as a Synthetic Precursor for Non-Drug Research Compounds

This compound serves as a valuable starting material for the synthesis of more complex molecules in non-drug-related research. The presence of multiple functional groups allows for a variety of chemical transformations. The sulfonamide group itself is a key pharmacophore in many biologically active compounds, but its derivatives are also explored for other applications. nih.govresearchgate.netnih.govnih.gov

The synthesis of heterocyclic compounds is a significant area of organic chemistry, and molecules like this compound can be precursors to these structures. For example, methods have been developed for the synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. beilstein-journals.orgnih.gov While not a direct use of the title compound, it illustrates the synthetic pathways available to sulfonamide-containing molecules for creating novel heterocyclic systems. The synthesis of nitrogen heterocycles incorporating an endocyclic sulfonamide fragment has also been explored, demonstrating the versatility of sulfonamide-based building blocks. mdpi.com

Development of Analytical Reagents and Probes based on the Sulfonamide Scaffold

The sulfonamide scaffold is a promising platform for the development of new analytical reagents and probes. While specific applications of this compound in this area are not widely reported, the general principles are well-established. For instance, sulfonamide derivatives have been used to create biosensing applications, such as those based on hydrogel microparticles for the detection of sulfonamides in the environment. rsc.org This involves the functionalization of materials with sulfonamide derivatives to create specific binding sites for target analytes. rsc.org

The development of a silyl (B83357) sulfinylamine reagent has enabled the modular synthesis of primary sulfinamides, which are precursors to sulfonimidamides. organic-chemistry.org This synthetic strategy allows for the creation of a diverse range of molecules that could be adapted for use as analytical probes. organic-chemistry.org

Contribution to Fundamental Organic Chemistry Research and Method Development

This compound and related compounds contribute to the advancement of fundamental organic chemistry by serving as substrates in the development of new synthetic methodologies. The synthesis of sulfonamide derivatives itself is an active area of research, with new methods being developed to improve efficiency and expand the scope of accessible molecules. researchgate.netresearchgate.net

For example, research into the synthesis of 2-oxopropanethioamide, a key intermediate for certain compounds, has led to the development of new, safer, and more robust manufacturing routes. researchgate.net This type of process development is crucial for the broader application of chemical compounds in various industries. The study of reaction mechanisms and the exploration of new reagents, such as those for the synthesis of sulfinamides from aryl halides and N-sulfinylamines, further enriches the toolbox of synthetic organic chemists. organic-chemistry.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.